Hydrin 1'

Vue d'ensemble

Description

Hydrin 1, also known as 1,2,3-indanetrione hydrate, is a stable, hydrated product of 1,2,3-indanetrione. It is a strong electrophile that reacts with nucleophiles such as ammonia, amines, enamines, ureas, amides, and anilines. This compound is widely used in organic synthesis due to its unique chemical structure and reactivity .

Mécanisme D'action

Target of Action

Hydrin 1, also known as ammonium lactate, primarily targets the skin, specifically the outermost layer . It is used for the symptomatic treatment of dry, scaly skin (xerosis) and ichthyosis vulgaris .

Mode of Action

Hydrin 1 exhibits its effects by acting as a humectant when applied to the skin . Humectants are substances that promote moisture retention. They work by attracting water molecules, helping to keep the skin hydrated. Hydrin 1 also prevents keratinization of the epidermal skin layer, which keeps the skin smoother and hydrated for a longer time .

Biochemical Pathways

It is known that hydrin 1, when applied to the skin, may act to decrease corneocyte cohesion . This action could potentially influence the desquamation process, promoting the removal of dead skin cells and improving skin texture and appearance.

Pharmacokinetics

In vitro studies of percutaneous absorption of ammonium lactate lotion indicate that approximately 58% of the material was absorbed after 68 hours . This suggests that Hydrin 1 may have a slow absorption rate through the skin.

Result of Action

The application of Hydrin 1 results in increased skin hydration and improved skin texture. By acting as a humectant and preventing keratinization, Hydrin 1 helps to keep the skin smooth and moisturized . This can provide temporary relief from the symptoms of dry, scaly skin conditions like xerosis and ichthyosis vulgaris .

Méthodes De Préparation

Hydrin 1 can be synthesized through various methods. One common synthetic route involves the oxidation of indane-1,2,3-trione. The reaction conditions typically include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. Industrial production methods often involve the use of more sustainable and efficient processes, such as the use of hydrotalcite-derived basic oxides for the conversion of glycerol into epichlorohydrin .

Analyse Des Réactions Chimiques

Hydrin 1 undergoes several types of chemical reactions, including:

Oxidation: Hydrin 1 can be oxidized to form various oxidation products.

Reduction: It can be reduced using reducing agents like sodium borohydride.

Substitution: Hydrin 1 reacts with nucleophiles to form substitution products. Common reagents include ammonia, amines, and enamines.

Applications De Recherche Scientifique

Hydrin 1 has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

Hydrin 1 is unique due to its strong electrophilic nature and ability to form a dehydrated triketone analogue. Similar compounds include:

Epichlorohydrin: Used in the production of epoxy resins and has similar reactivity with nucleophiles

Chloro-sulfonated polyethylene: Used in industrial applications for its resistance to fuels and oils.

Hydrin 1 stands out due to its versatility in forming complex molecular architectures and its broad range of applications in various fields.

Propriétés

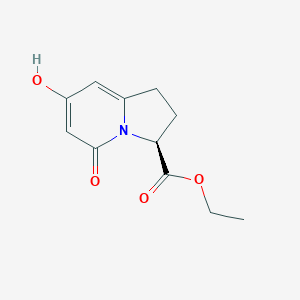

IUPAC Name |

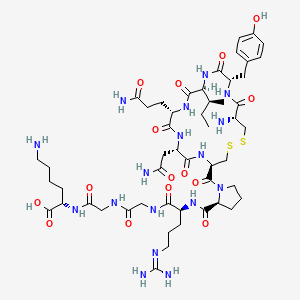

(2S)-6-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H81N17O15S2/c1-3-26(2)41-48(80)63-31(15-16-37(54)70)44(76)65-34(21-38(55)71)45(77)66-35(25-85-84-24-29(53)42(74)64-33(46(78)67-41)20-27-11-13-28(69)14-12-27)49(81)68-19-7-10-36(68)47(79)62-30(9-6-18-58-51(56)57)43(75)60-22-39(72)59-23-40(73)61-32(50(82)83)8-4-5-17-52/h11-14,26,29-36,41,69H,3-10,15-25,52-53H2,1-2H3,(H2,54,70)(H2,55,71)(H,59,72)(H,60,75)(H,61,73)(H,62,79)(H,63,80)(H,64,74)(H,65,76)(H,66,77)(H,67,78)(H,82,83)(H4,56,57,58)/t26-,29-,30-,31-,32-,33-,34-,35-,36-,41-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRWVVYMJJBIRH-IWZJHKITSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O)CC(=O)N)CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)CC(=O)N)CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H81N17O15S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746730 | |

| Record name | PUBCHEM_71312155 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1236.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148440-73-7 | |

| Record name | PUBCHEM_71312155 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is Hydrin 1 and how does it differ from vasotocin?

A1: Hydrin 1 is a peptide hormone found in the African clawed frog, Xenopus laevis. It acts as a precursor to vasotocin, a hormone with similar functions to vasopressin in mammals [, ]. Structurally, Hydrin 1 is a C-terminally extended form of vasotocin, featuring an additional Gly-Lys-Arg sequence []. While both peptides exhibit hydroosmotic activity, stimulating water reabsorption in the skin and bladder, Hydrin 1 lacks the antidiuretic effect seen with vasotocin [, ].

Q2: How does Hydrin 1 interact with cells to exert its effects?

A2: Hydrin 1, like other neurohypophysial hormones, exerts its effects by binding to specific receptors on the surface of target cells []. While its precise receptor remains unidentified, research suggests it differs from the vasotocin receptor found in the kidney []. Upon binding, Hydrin 1 is believed to initiate a signaling cascade that ultimately leads to increased water permeability in the skin and bladder []. This process likely involves the mobilization and insertion of aquaporin water channels into the apical membrane of epithelial cells, facilitating water transport [, ].

Q3: What is the physiological significance of Hydrin 1 in Xenopus laevis?

A3: Xenopus laevis, being a fully aquatic frog, faces unique osmoregulatory challenges. Hydrin 1, with its potent hydroosmotic action on the skin and bladder, likely plays a crucial role in maintaining water balance in this species [, ]. By promoting water reabsorption through these organs, Hydrin 1 helps prevent excessive water loss and maintains proper osmotic balance within the frog's body [].

Q4: Has the receptor for Hydrin 1 been identified?

A4: While the specific receptor for Hydrin 1 has not been definitively identified, research using a fluorescent Hydrin 1 analogue suggests it interacts with receptors similar to, but distinct from, vasotocin receptors []. The study demonstrated that this analogue could stimulate water flow across toad bladders and displace a tritium-labeled vasopressin analogue from cell membranes, indicating interaction with a vasotocin-like receptor [].

Q5: How does the potency of Hydrin 1 compare to vasotocin and other related peptides?

A5: Studies using toad bladder as a model system have shown that a deaminated form of Hydrin 1 (d-Hydrin) is actually more potent than vasotocin in stimulating water flow and displacing a tritium-labeled vasopressin analogue from cell membranes []. This suggests that modifications to the N-terminal of Hydrin 1 can enhance its activity [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 8'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B3027954.png)

![2-[4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B3027957.png)

![1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid](/img/structure/B3027966.png)

![(S)-tert-butyl 6-(5-(7-broMo-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B3027967.png)

![[4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B3027973.png)